9-Octadecanone 9-Octadecanone
Brand Name: Vulcanchem
CAS No.: 18394-00-8
VCID: VC21047797
InChI: InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
SMILES: CCCCCCCCCC(=O)CCCCCCCC
Molecular Formula: C18H36O
Molecular Weight: 268.5 g/mol

9-Octadecanone

CAS No.: 18394-00-8

Cat. No.: VC21047797

Molecular Formula: C18H36O

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

9-Octadecanone - 18394-00-8

Specification

CAS No. 18394-00-8
Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
IUPAC Name octadecan-9-one
Standard InChI InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Standard InChI Key RPUZRNKKZZATGV-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)CCCCCCCC
Canonical SMILES CCCCCCCCCC(=O)CCCCCCCC

Introduction

Chemical Identity and Structure

Basic Identifiers

9-Octadecanone is identified by several standardized chemical identifiers that facilitate its recognition across scientific databases and literature. The compound has a molecular formula of C18H36O, with a straight carbon chain and a ketone functional group at the ninth carbon position .

Identifier TypeValue
CAS Registry Number18394-00-8
IUPAC Nameoctadecan-9-one
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
InChIInChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
InChIKeyRPUZRNKKZZATGV-UHFFFAOYSA-N
SMILESCCCCCCCCCC(=O)CCCCCCCC

Structural Characteristics

9-Octadecanone features a symmetrical structure centered around a carbonyl group. The molecule consists of two alkyl chains of almost equal length (8 and 9 carbon atoms) extending from the central carbonyl carbon . This structural arrangement gives the molecule distinctive chemical properties compared to other isomeric octadecanones where the carbonyl group is positioned asymmetrically along the carbon chain.

The compound's structure can be visualized as a linear chain with a ketone functional group (C=O) that creates a slight bend in the otherwise straight hydrocarbon backbone. This spatial arrangement influences its packing in solid state and its interactions with other molecules .

Physical and Chemical Properties

Physical Properties

9-Octadecanone exhibits physical properties consistent with mid-to-long chain ketones. These properties are influenced by the molecule's size, the position of its functional group, and the length of its carbon chain .

PropertyValueReference
Molecular Weight268.5 g/mol
Exact Mass268.276615768 Da
Physical StateSolid at room temperature
Melting Point320 K (46.85°C)
XLogP3-AA7.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count15

The melting point of 9-Octadecanone (320 K or approximately 47°C) is particularly notable, as reported in the NIST WebBook with an uncertainty of ±3 K . This melting point is consistent with other mid-chain ketones of similar molecular weight and reflects the influence of the centrally positioned carbonyl group on the compound's crystal packing.

Chemical Properties

9-Octadecanone demonstrates chemical properties typical of ketones, with the carbonyl group serving as the primary reactive center. As a ketone, it can participate in several characteristic reactions :

  • Nucleophilic addition reactions at the carbonyl carbon

  • Reduction reactions to form secondary alcohols

  • Oxidation reactions

  • Enolization and aldol-type condensations

  • Formation of derivatives such as oximes, hydrazones, and semicarbazones

The compound's long hydrocarbon chains contribute to its hydrophobic nature, making it poorly soluble in water but soluble in non-polar organic solvents. The calculated XLogP3-AA value of 7.6 confirms its highly lipophilic character .

Synthesis Methods

Selective Oxidation of Diols

Research indicates that related compounds can be synthesized through selective oxidation methods. For example, 1,9(R)-octadecanediol can be converted to 1-hydroxy-9-octadecanone with 98% selectivity using methyl hypochlorite as a 'positive chlorine' reagent . This method demonstrates:

  • High selectivity for secondary alcohol oxidation in the presence of primary alcohols

  • Use of methyl hypochlorite generated from chlorine or trichloroisocyanuric acid in methanol

  • The importance of appropriate buffer conditions to ensure good transfer of 'positive chlorine'

This selective oxidation methodology presents a convenient, low-cost approach that could potentially be adapted for the synthesis of 9-Octadecanone from suitable precursors .

Related Compounds

Structural Analogs

Several compounds structurally related to 9-Octadecanone have been documented in chemical literature:

  • 10-Hydroxyoctadecan-9-one (C18H36O2): A hydroxylated derivative with a hydroxyl group at the carbon adjacent to the ketone carbonyl. This compound has the CAS number 4444-91-1 and a molecular weight of 284.5 g/mol .

  • 1-hydroxy-9-octadecanone: A compound resulting from the selective oxidation of 1,9(R)-octadecanediol, featuring both a ketone group at position 9 and a primary alcohol at position 1 .

These related compounds demonstrate the potential for functionalization of the 9-Octadecanone scaffold, which may lead to derivatives with distinct physical properties and chemical reactivities.

Historical Context

The study of 9-Octadecanone has a documented history in chemical literature. Research on related compounds dates back to at least 1939, as evidenced by the work of Deatherage and Olcott on the synthesis of cis-9-Octadecene, 9-Octadecyne, and 9,10-Octadecane-diol, published in the Journal of the American Chemical Society . This historical context places 9-Octadecanone within the broader development of organic chemistry methods for synthesizing and characterizing long-chain aliphatic compounds.

The well-defined structure and properties of 9-Octadecanone make it suitable for use as an analytical reference standard in chromatographic and spectroscopic methods. Its inclusion in databases such as NIST and PubChem supports this application .

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